Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [] The National Medical Products Administration (NMPA) has approved the investigational new drug (IND) application of Hu7691. []
Compound Description: This compound and its 4-methoxy derivative have been investigated for their crystal structures and intermolecular interactions, highlighting the significance of hydrogen bonds in their packing arrangements. []
Compound Description: This compound was synthesized through a microwave-assisted Fries rearrangement, demonstrating an efficient approach for the regioselective synthesis of heterocyclic amides. []
Compound Description: This is a 4-methoxy derivative of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide. Crystal structure analysis of this compound highlights the significance of strong and weak hydrogen bonds. []
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
Compound Description: This compound's crystal structure, DFT calculations, and Hirshfeld surface analysis have been reported, providing insights into its molecular properties and intermolecular interactions in the solid state. []
Compound Description: The crystal structure of this compound has been determined, revealing the molecular packing and intermolecular interactions, specifically highlighting the role of N–H···O hydrogen bonds. []
Compound Description: This compound, a known protox inhibitor, was synthesized from 7-fluoro-3,4-dihydro-2-methylbenzoxazinone. [] The molecular structure of this compound has been confirmed by X-ray diffraction. []
2-Fluoro-N'-(4-pyridyl)benzamide
Compound Description: This compound, alongside its 3-fluoro and 4-fluoro isomers, forms an isomorphous series, highlighting the influence of fluorine position on intermolecular interactions and crystal packing. []
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and crystal packing arrangements. []
Compound Description: The crystal structure of this compound has been solved, revealing a disordered 3-fluorobenzene ring, highlighting the flexibility of some benzamide derivatives. []
N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide
Compound Description: This compound served as a parent molecule for investigating the filaricidal activity of its halogenated derivatives against Brugia pahangi. [, ]
12. 2-Fluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This compound is a 2-fluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide and showed more potent filaricidal activity than the parent compound. [, ]* Relevance: As a direct analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide with a fluorine atom at the 2-position of the benzamide ring, this compound underscores the impact of fluorine substitution on biological activity, a modification also present in 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide.
13. 3-Fluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This is a 3-fluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide. It demonstrated greater filaricidal activity compared to the unsubstituted parent compound. [, ] * Relevance: The introduction of a fluorine atom, in this case at the 3-position of the benzamide ring, emphasizes the exploration of halogenated benzamides for their pharmacological properties. While not directly substituted on the same position as 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide, it emphasizes the impact of halogenation on this core structure.
14. 4-Fluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This 4-fluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide exhibited greater filaricidal activity than its unsubstituted parent compound. [, ] * Relevance: The presence of a fluorine atom on the benzamide ring, although at a different position compared to 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide, signifies the importance of exploring halogenated benzamides in medicinal chemistry for potential therapeutic benefits.
15. 2,5-Difluoro-N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide* Compound Description: This compound is a 2,5-difluoro analog of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide. [, ] This compound exhibited similar activity to the parent compound. [, ]* Relevance: This analog highlights the exploration of multiple fluorine substitutions in benzamide derivatives to modulate biological activity. The inclusion of two fluorine atoms further emphasizes the interest in fluorinated benzamides, like 3-butoxy-N-(2-fluoro-4-iodophenyl)benzamide, in drug discovery.
2-Fluoro-N-(4-methoxyphenyl)benzamide
Compound Description: This compound's crystal structure reveals the influence of intermolecular N—H⋯O hydrogen bonds in its packing arrangement. []
Compound Description: BMS-795311 is a potent and orally bioavailable cholesteryl ester transfer protein (CETP) inhibitor. [] It effectively inhibits cholesteryl ester transfer activity and elevates high-density lipoprotein (HDL) cholesterol levels without causing blood pressure increases or aldosterone synthase (CYP11B2) induction, distinguishing it from other CETP inhibitors. []
Compound Description: The crystal structure of this compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, reveals specific geometric features and intermolecular interactions, including F⋯O and Br⋯O contacts. []
Compound Description: Compound 4k exhibits potent and balanced activities for the dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting potential as an antipsychotic agent with a reduced risk of metabolic side effects. [] It has demonstrated efficacy in animal models by reducing phencyclidine-induced hyperactivity without inducing significant catalepsy or muscle relaxation. []
3-Fluoro-N-(3-fluorophenyl)benzamide
Compound Description: This compound exhibits disorder-induced concomitant polymorphism, with two modifications (Form I and Form II) differing in their crystal packing due to subtle variations in N−H···O hydrogen bonds and weak C−H···F and F···F interactions. []
Compound Description: Compound 5f displays notable antifungal activity against Phomopsis sp., showing a 100% inhibition rate, surpassing the efficacy of the commercial fungicide Pyrimethanil. []
Compound Description: Compound 5o exhibits excellent antifungal activity, particularly against Phompsis sp., with an EC50 value surpassing that of the commercial fungicide Pyrimethanil. []
Compound Description: This compound has been synthesized and investigated for its fungicidal properties. [] The crystal structure highlights weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds. []
Compound Description: This compound, existing as a hydrate, represents a phenyluracil derivative with potential applications in plant protection formulations. []
Compound Description: This crystalline form of the aforementioned benzamide derivative has been investigated for its use in crop protection formulations, emphasizing the importance of solid-state properties in practical applications. []
Compound Description: This compound's crystal structure reveals the spatial arrangement of its benzene rings and the role of N—H⋯O(sulfonyl) hydrogen bonds in its dimer formation. []
Compound Description: This compound's crystal structure reveals the planarity of the thiazole ring and its spatial orientation relative to the fluorophenyl rings. [] Intermolecular C—H⋯O hydrogen bonds contribute to its packing. []
Compound Description: Compound 4d exhibits potent antiproliferative activity against various tumor cell lines, exceeding the potency of Gefitinib. [] It effectively inhibits wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and induces apoptosis in MCF-7 cells while arresting the cell cycle in the G2/M phase. [] Molecular docking studies suggest strong interactions with EGFRwt-TK. []
Compound Description: LY2444296 acts as a relatively short-acting kappa (κ) opioid receptor antagonist. [] It effectively prevents grooming deficits and immobility in mice, indicating potential anti-anhedonic effects. [] Its relatively short duration of action and κ-selectivity make it valuable for studying the κ-opioid receptor system. []
Compound Description: LY2795050 is a short-acting kappa (κ) opioid receptor antagonist with potential anti-anhedonic effects. [] It effectively prevents grooming deficits induced by the κ-agonist salvinorin A in mice, suggesting its ability to modulate κ-opioid receptor signaling. []
Compound Description: MIP-1145 is a benzamide derivative designed for targeted radiotherapy of metastatic melanoma. [] It exhibits melanin-dependent binding, high tumor uptake, and prolonged tumor retention, making it suitable for delivering therapeutic radiation to melanoma cells. []
Compound Description: Compound 6d displays potent α-glucosidase inhibitory activity, indicating its potential as an antidiabetic agent. [] Its IC50 value is significantly lower than that of acarbose, a standard drug for diabetes. [] Computational analysis reveals strong binding interactions with the α-glucosidase enzyme. []
Compound Description: Quin-C1 acts as a nonpeptide ligand for Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor. [] It stimulates various FPRL1-mediated functions, including chemotaxis, enzyme release, calcium mobilization, and phosphorylation of extracellular signal-regulated protein kinases (ERK1/2). [] Quin-C1 serves as a prototype for developing more potent and selective FPRL1 modulators. []
Compound Description: S18327 exhibits potent antagonistic activity at both α1- and α2-adrenergic receptors. [] Preclinical studies suggest potential antipsychotic effects with a lower risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol. []
Compound Description: Compound D is a novel IκB kinase beta (IKKβ) inhibitor that shows efficacy in experimental arthritis models. [] It selectively inhibits IKKβ kinase activity and blocks the NF-κB signaling pathway, leading to the downregulation of proinflammatory cytokines like TNFα and interleukin-6. []
Compound Description: Compound 6 is a pyrimidinedione derivative that exhibits potent antiproliferative activity, induces apoptosis in cancer cells, and selectively inhibits histone deacetylase 6 (HDAC6). [] It shows promising antitumor activity in colorectal cancer models with reduced toxicity compared to its parent compound. []
Compound Description: KD2 has been investigated as a potential PET ligand for imaging cannabinoid receptor type 2 (CB2). []
Compound Description: KP23, like KD2, has been explored as a potential PET ligand for imaging CB2. []
Compound Description: Compound 7i is a chidamide-based histone deacetylase (HDAC) inhibitor with antiproliferative activity in cancer cell lines, specifically Jurkat cells. []
Compound Description: Compound 7j is another chidamide-based HDAC inhibitor, displaying potent antiproliferative activity in Jurkat cells, highlighting its potential as an anti-cancer agent. []
Compound Description: SB202190 is a known p38α inhibitor used in the study investigating the role of the MAPK/c-Myc axis in colorectal cancer (CRC). []
Compound Description: PD0325901 is a MEK1 inhibitor used in combination with SB202190 to investigate the impact of inhibiting both p38α and MEK/ERK pathways on survival in a murine model of familial adenomatous polyposis. []
5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)
Compound Description: HMR 1766 is a haem-independent sGC activator. [] The study aimed to understand if the protective effect on sGC from ubiquitin-triggered degradation is a general feature of haem-site ligands. []
Zn-protoporphyrin IX (Zn-PPIX)
Compound Description: Zn-PPIX is a haem-mimetic compound used in the study to examine the protective effects of haem-site ligands on sGC. []
Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator used in the study to investigate the relationship between haem binding, sGC activation, and sGC degradation. []
Compound Description: This compound represents a novel class of thiourea inhibitors that act against Herpes Simplex Virus Type 1 (HSV-1) by impairing DNA cleavage and packaging, suggesting its potential as an antiviral agent. []
48. N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-2-fluoro-benzamide* Compound Description: This 2-fluoro-benzamide derivative also inhibits HSV-1 replication, specifically by disrupting viral DNA cleavage and packaging. []* **Relevance
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.